molecular formula C14H12FNO2 B5772969 N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide

N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide

Cat. No. B5772969
M. Wt: 245.25 g/mol
InChI Key: VLYORHNREQTXMS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide, also known as FFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. FFA is a white crystalline powder with a molecular formula of C15H12FNO2 and a molecular weight of 261.26 g/mol.

Mechanism of Action

N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide exerts its anti-cancer effects through multiple mechanisms. One of the main mechanisms is the inhibition of the Akt/mTOR signaling pathway, which is responsible for cell survival and proliferation. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been found to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer development. In addition, N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been found to have various biochemical and physiological effects. Studies have shown that N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been found to reduce inflammation and oxidative stress in animal models of disease. In addition, N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can be toxic at high concentrations, which requires careful handling and disposal.

Future Directions

There are many potential future directions for research on N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide. One area of interest is the development of N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide-based drugs for cancer treatment. Studies have shown that N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can enhance the efficacy of chemotherapy drugs and reduce their side effects. Another area of interest is the use of N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide in agriculture, as it has been shown to have anti-fungal and anti-bacterial properties. Finally, N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has potential applications in materials science, such as the development of new polymers and coatings.

Synthesis Methods

N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-fluoroacetophenone with furfural in the presence of a base catalyst. The resulting intermediate is then reacted with acryloyl chloride to form N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide. This synthesis method has been optimized to improve yield and purity of N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide.

Scientific Research Applications

N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential applications in medicine, particularly in cancer research. Studies have shown that N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been found to induce apoptosis in cancer cells by activating the caspase pathway, which is responsible for cell death. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.

properties

IUPAC Name

(E)-N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-9H,1H3,(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYORHNREQTXMS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.